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(6R)-6-(Propan-2-yl)piperidine-2,4-dione

Cat. No.: B12519522
CAS No.: 653589-25-4
M. Wt: 155.19 g/mol
InChI Key: RGCCRDSIDCNSFJ-SSDOTTSWSA-N
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Description

Significance of Piperidine-2,4-diones in Organic and Medicinal Chemistry Research

The piperidine-2,4-dione moiety is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov The presence of both a lactam and a ketone within the same ring system provides multiple points for functionalization, allowing for the creation of diverse libraries of compounds for biological screening. rsc.org The rigid, yet conformationally flexible, nature of the piperidine (B6355638) ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. clinmedkaz.org

In organic synthesis, piperidine-2,4-diones serve as valuable intermediates. acs.org The dicarbonyl nature of the ring allows for a variety of chemical transformations, including enolate chemistry, which can be used to introduce substituents at the carbon atoms adjacent to the carbonyl groups. acs.org These functionalized piperidines can then be used as key building blocks in the total synthesis of natural products and other complex molecules. rsc.org

Overview of Dioxopiperidine Heterocycles in Synthetic and Biological Contexts

Dioxopiperidine heterocycles, a class that includes piperidine-2,4-diones as well as the isomeric piperidine-2,6-diones, are of significant interest due to their presence in a wide range of natural products and pharmaceuticals. The well-known immunomodulatory drugs (IMiDs), such as thalidomide (B1683933) and its analogs, feature a piperidine-2,6-dione core and have highlighted the therapeutic potential of this heterocyclic system. rscf.ru

The synthetic utility of dioxopiperidines is broad, with numerous methods developed for their construction. These methods often involve the cyclization of acyclic precursors, such as substituted glutaric acids or their derivatives. acs.org The development of asymmetric synthetic routes to chiral dioxopiperidines is an area of active research, as the stereochemistry of the substituents on the piperidine ring can have a profound impact on biological activity. snnu.edu.cnresearchgate.net

The biological activities associated with dioxopiperidine derivatives are diverse and include anti-inflammatory, anticancer, and antimicrobial properties. clinmedkaz.org This wide range of activities has spurred significant research into the design and synthesis of novel dioxopiperidine-based compounds with improved potency and selectivity.

Specific Focus on (6R)-6-(Propan-2-yl)piperidine-2,4-dione as a Research Target

While the broader class of piperidine-2,4-diones has been the subject of considerable research, specific information on This compound is limited in the current scientific literature. However, its structure suggests it is a compelling target for further investigation for several reasons.

Firstly, the presence of a chiral center at the 6-position, defined by the (R)-configuration of the isopropyl group, introduces stereochemical complexity that is often a key determinant of biological activity. The development of stereoselective synthetic methods to access enantiomerically pure compounds like this is a significant goal in medicinal chemistry. rsc.org

Secondly, the 6-alkyl substitution pattern is found in a number of biologically active piperidine derivatives. For instance, various 2,6-disubstituted piperidine alkaloids exhibit potent pharmacological properties. nih.gov While these are not piperidine-2,4-diones, the principle that alkyl substitution at the 6-position can confer biological activity is well-established.

Given the lack of direct research on this compound, its potential as a research target is largely inferred from the broader class of chiral 6-substituted piperidine-2,4-diones. The synthesis and biological evaluation of this specific compound could provide valuable insights into the structure-activity relationships of this class of molecules.

Data on Related Piperidine-2,4-dione Derivatives

In the absence of specific experimental data for this compound, the following tables present information on the synthesis and properties of related piperidine-2,4-dione derivatives to illustrate the general characteristics of this class of compounds.

Table 1: Examples of Synthetic Methods for Substituted Piperidine-2,4-diones
Precursor(s)Reaction TypeProductKey FeaturesReference
Acrylamide and Methyl AcetateTransition-metal-free annulationα-Substituted piperidine-2,6-dionesFacile and practical approach to substituted piperidine-2,6-diones, which are isomeric to piperidine-2,4-diones. acs.org
Imines and AllenesCatalytic [4+2] AnnulationFunctionalized piperidine derivativesHighly enantioselective synthesis using a chiral phosphine (B1218219) catalyst. acs.org
Diolefinic HydrazidesRing-Closing Metathesis (RCM)Enantiopure 6-alkyl- or 6-arylpiperidin-2-onesVersatile protocol for asymmetric synthesis of 6-substituted piperidin-2-ones, which are related to piperidine-2,4-diones. rsc.org
Table 2: Biological Activities of Selected Piperidine Derivatives
Compound ClassExample CompoundBiological ActivityPotential SignificanceReference
Piperidine Diamine Derivativescis-piperidine diamine derivativesFactor Xa inhibitorsPotential anticoagulants.
Highly Functionalized PiperidinesVarious substituted piperidinesAntioxidant, AnticancerDemonstrates the broad biological potential of the piperidine scaffold. nih.gov
Piperidine-2,6-dione DerivativesThalidomide analogsImmunomodulatory, AnticancerHighlights the therapeutic importance of the dioxopiperidine core. rscf.ru

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B12519522 (6R)-6-(Propan-2-yl)piperidine-2,4-dione CAS No. 653589-25-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

653589-25-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(6R)-6-propan-2-ylpiperidine-2,4-dione

InChI

InChI=1S/C8H13NO2/c1-5(2)7-3-6(10)4-8(11)9-7/h5,7H,3-4H2,1-2H3,(H,9,11)/t7-/m1/s1

InChI Key

RGCCRDSIDCNSFJ-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@H]1CC(=O)CC(=O)N1

Canonical SMILES

CC(C)C1CC(=O)CC(=O)N1

Origin of Product

United States

Synthetic Methodologies for 6r 6 Propan 2 Yl Piperidine 2,4 Dione and Analogues

Historical Context and Evolution of Piperidine-2,4-dione Synthesis

The piperidine (B6355638) scaffold is one of the most common heterocyclic motifs in approved pharmaceuticals. nih.gov Historically, synthetic efforts focused on creating the basic piperidine ring, often through the hydrogenation of pyridine (B92270) derivatives. nih.govdtic.mil Over time, the demand for more complex and functionally diverse piperidines spurred the development of more nuanced synthetic strategies.

The synthesis of piperidine-2,4-diones, specifically, represents a subset of this field, providing a versatile platform for creating functionalized piperidine systems. rsc.orgresearchgate.net Early methods often involved multi-step procedures that were not always efficient or broadly applicable. Modern synthetic chemistry has seen the evolution of these methods toward more effective and simple preparations of structurally diverse piperidine-2,4-diones in both racemic and enantiopure forms. rsc.orgnih.gov These advancements have been driven by the need for molecular scaffolds that can be readily modified to explore structure-activity relationships in drug discovery. nih.gov

Classical Approaches to Piperidine-2,4-dione Ring Systems

Traditional methods for constructing the piperidine-2,4-dione core have centered on well-established organic reactions, primarily focusing on the formation of the heterocyclic ring from acyclic precursors.

A fundamental and flexible approach to the piperidine-2,4-dione skeleton involves the cyclization of a carefully constructed linear precursor. core.ac.uk This strategy typically begins with a β-amino ester, which is then elongated to create a δ-amino-β-ketoester derivative. This key intermediate contains the necessary atoms and functional groups, correctly positioned to undergo intramolecular cyclization to form the desired six-membered ring.

The general sequence involves the acylation of a β-amino ester with a malonate derivative, such as monomethyl malonate, using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). core.ac.ukucl.ac.uk This reaction yields an amidodiester, which is the direct linear precursor for the subsequent cyclization step. ucl.ac.uk This method is advantageous due to the wide availability of various β-amino esters, allowing for the introduction of diverse substituents at different positions of the resulting piperidine ring. core.ac.uk

The synthesis of the piperidine-2,4-dione ring system heavily relies on the strategic transformation of carbonyl compounds. rsc.orgresearchgate.net The entire synthetic pathway can be viewed as a series of carbonyl-centered reactions. For instance, a common starting point is a β-keto ester. core.ac.ukucl.ac.uk This starting material undergoes a reductive amination, transforming the ketone into an amine, thus creating a β-amino ester.

This β-amino ester is then acylated with a malonic acid derivative, another carbonyl-containing compound, to form the linear amidodiester precursor. core.ac.uk The final ring-closing step, the Dieckmann cyclization, is itself a base-catalyzed intramolecular condensation between two ester carbonyl groups. dtic.milcore.ac.uk The resulting product, a β-keto ester within the piperidine ring, is then typically decarboxylated, a reaction involving the hydrolysis of the ester to a carboxylic acid which then loses carbon dioxide, to yield the final piperidine-2,4-dione. ucl.ac.uk

The Dieckmann cyclization is a cornerstone in the synthesis of 6-substituted piperidine-2,4-diones. dtic.milcore.ac.uk This intramolecular condensation of a diester is particularly effective for forming five- and six-membered rings. In this context, an N-substituted δ-amino-β'-keto-β,δ-diester is treated with a base, such as sodium methoxide (B1231860) in methanol, to induce cyclization. core.ac.ukucl.ac.uk

The reaction proceeds through the formation of an enolate at the carbon alpha to one ester group, which then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution. This cyclization yields a cyclic β-keto ester. A subsequent one-pot hydrolysis and decarboxylation step, for instance using sodium methoxide in wet acetonitrile, removes the ester group at the 3-position to afford the target piperidine-2,4-dione. core.ac.uk This approach has proven to be a reliable and regioselective route for preparing a variety of substituted piperidine-2,4-diones. core.ac.ukresearchgate.net

A typical synthetic sequence is outlined below:

Table 1: General Dieckmann Cyclization Route to 6-Substituted Piperidine-2,4-diones Interactive data table. Click on headers to sort.

Step Reaction Reagents and Conditions Intermediate/Product
1 Reductive Amination β-keto ester, Ammonium acetate, Sodium triacetoxyborohydride β-amino ester
2 Acylation β-amino ester, Monomethyl malonate, EDC, HOBt Amidodiester
3 Dieckmann Cyclization Amidodiester, Sodium methoxide, Methanol (reflux) Cyclic β-keto ester

Asymmetric Synthesis of (6R)-6-(Propan-2-yl)piperidine-2,4-dione and Related Enantiomers

The synthesis of enantiomerically pure piperidine derivatives is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer. For a compound like this compound, controlling the stereochemistry at the 6-position is paramount.

A powerful strategy for achieving enantioselective synthesis is the use of a chiral auxiliary. core.ac.uk In the context of 6-substituted piperidine-2,4-diones, the Davies' chiral auxiliary, (S)-N-(α-methylbenzyl)allylamine, or similar chiral amines, have been effectively employed. core.ac.ukucl.ac.uk

This method introduces the desired stereocenter at the very beginning of the synthetic sequence. The process involves the conjugate addition of the chiral amine to an α,β-unsaturated ester. core.ac.uk This Michael addition proceeds with high diastereoselectivity, controlled by the chiral auxiliary, to produce an enantiopure β-amino ester. This ester already contains the (R) or (S) configuration at the carbon that will become the 6-position of the piperidine ring.

This enantiopure β-amino ester is then carried through the established sequence of acylation and Dieckmann cyclization. core.ac.uk The final step involves the removal of the chiral auxiliary, often via hydrogenolysis or acidic cleavage, to yield the N-unsubstituted, enantiopure 6-substituted piperidine-2,4-dione. core.ac.uk For the synthesis of the specific target, this compound, an α,β-unsaturated ester bearing an isopropyl group would be used as the starting material for the conjugate addition.

Enantioselective Catalysis in Piperidine-2,4-dione Formation

The generation of chiral piperidine-2,4-diones, particularly with a defined stereocenter at the C6 position, is a significant synthetic challenge. Enantioselective catalysis offers a powerful solution, enabling the direct formation of enantiomerically enriched products from achiral or racemic precursors. One of the prominent strategies in this domain is the use of chiral auxiliaries in cyclization reactions.

A noteworthy method involves a regioselective Dieckmann cyclization that employs a chiral auxiliary to induce asymmetry. researchgate.net Specifically, the use of Davies' α-methylbenzylamine auxiliary has been shown to facilitate the enantioselective synthesis of 6-substituted piperidine-2,4-diones. researchgate.net This approach provides a flexible route to these chiral heterocycles without the need for a nitrogen-protecting group. researchgate.net The chiral auxiliary directs the cyclization of a suitable linear precursor, leading to the formation of the piperidine-2,4-dione ring with a high degree of stereocontrol at the newly formed chiral center.

Similarly, copper-catalyzed asymmetric cyclizative aminoboration represents another advanced catalytic approach for creating chiral piperidines, achieving excellent enantioselectivity for 2,3-cis-disubstituted piperidines. nih.gov While not directly applied to the 2,4-dione, the principle of using a metal-chiral ligand complex, such as Cu/(S, S)-Ph-BPE, to control the stereochemical outcome of a cyclization is a cornerstone of modern asymmetric synthesis. nih.gov

Catalytic Method Key Features Example Catalyst/Auxiliary Outcome
Asymmetric Dieckmann CyclizationUtilizes a chiral auxiliary to direct stereochemistry during ring closure. No N-protecting group is required. researchgate.netDavies' α-methylbenzylamine researchgate.netEnantioselective formation of 6-substituted piperidine-2,4-diones. researchgate.net
Copper-Catalyzed AminoborationEmploys a chiral ligand-metal complex for asymmetric cyclization of hydroxylamine (B1172632) esters. nih.gov[CuOTf]₂·PhH / (S, S)-Ph-BPE nih.govHigh yield and enantioselectivity for cis-2,3-disubstituted piperidines. nih.gov

Stereocontrolled Approaches to the (6R) Configuration

Achieving the specific (6R) configuration at the C6 position of the piperidine-2,4-dione ring requires precise stereocontrol. This can be accomplished through several distinct strategies, primarily categorized as substrate-controlled or catalyst-controlled methods.

Substrate-Controlled Synthesis: This approach relies on incorporating a chiral element into the starting material, which then directs the stereochemical outcome of subsequent transformations. A powerful strategy involves starting from a common chiral precursor, such as a phenylglycinol-derived δ-lactam. researchgate.net The inherent chirality of the lactam can be used to guide the introduction of substituents and the formation of the final piperidine ring with a defined stereochemistry. researchgate.net By selecting the appropriate enantiomer of the starting lactam, one can access either the (R) or (S) configuration in the final product.

Catalyst-Controlled Synthesis: As discussed in the previous section, asymmetric catalysis is a premier method for establishing stereocenters. The enantioselective Dieckmann cyclization using a chiral auxiliary is a prime example of a catalyst-controlled approach to afford 6-substituted piperidine-2,4-diones. researchgate.net The choice of the chiral auxiliary is paramount in dictating the absolute configuration of the product.

Another sophisticated catalytic method is the rhodium-catalyzed asymmetric reductive Heck reaction, which has been used to create enantioenriched 3-substituted piperidines from dihydropyridines. nih.gov This demonstrates how transition metal catalysis with chiral ligands can be a powerful tool for setting stereocenters in piperidine rings, a principle that can be adapted for the synthesis of C6-substituted analogues. nih.gov

Novel Synthetic Pathways to Piperidine-2,4-dione Derivatives

Recent advancements have moved beyond traditional condensation methods, introducing novel and more efficient pathways to the piperidine-2,4-dione core and its derivatives. rsc.org

Anionic Enolate Rearrangements

Anionic enolate rearrangements have emerged as a novel and effective method for constructing the piperidine-2,4-dione skeleton. rsc.orgresearchgate.net This strategy offers a distinct advantage over classical methods like the Dieckmann condensation. figshare.com A key example involves the transformation of N-Boc protected bromocyclocarbamates into 6-substituted piperidine-2,4-diones. researchgate.net This process proceeds through the formation of an intermediate cyclic enolate, which subsequently undergoes a novel enolate-isocyanate rearrangement to yield the target dione (B5365651). researchgate.net The mechanism has been supported by kinetic experiments and the direct synthesis and transformation of the key enolate intermediate. researchgate.net

Rearrangement Type Starting Material Key Intermediate Product Significance
Enolate-Isocyanate RearrangementN-Boc-bromocyclocarbamate researchgate.netCyclic enol ester researchgate.netresearchgate.net6-substituted piperidine-2,4-dione researchgate.netProvides a novel, high-yield route to functionalized piperidine-2,4-diones. researchgate.net

Green Chemistry Approaches to Piperidine-2,4-dione Synthesis

The principles of green chemistry, which promote the use of environmentally benign solvents, reduce waste, and improve energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov While direct green synthesis of this compound is not widely documented, related methodologies for piperidone synthesis highlight promising directions.

A significant development is the use of deep eutectic solvents (DES) as reaction media. asianpubs.org For instance, a DES composed of glucose and urea (B33335) has been successfully employed for the synthesis of various piperidin-4-one derivatives, achieving good yields. asianpubs.org This approach is considered an environmentally safe synthetic method, replacing volatile and often toxic organic solvents. asianpubs.org Such methodologies present a clear advantage over classical approaches and could be adapted for the synthesis of piperidine-2,4-diones. figshare.com

Green Solvent Composition Application Yields
Deep Eutectic Solvent (DES)Glucose and Urea (60:40) asianpubs.orgSynthesis of piperidin-4-one derivatives asianpubs.org68-82% asianpubs.org

Photochemical and Electrochemical Methods for Dioxopiperidine Ring Closure

Photochemical and electrochemical reactions represent cutting-edge strategies in organic synthesis, offering unique reactivity under mild conditions. cardiff.ac.uk These methods are emerging as potential, albeit still developing, pathways for constructing heterocyclic rings like dioxopiperidines.

Photochemical Ring Closure: Photochemistry can induce specific reactions, such as electrocyclic ring-closures, often with high efficiency and on ultrafast timescales. rsc.org The principle involves exciting a molecule to an electronic singlet state, which then undergoes cyclization. rsc.org For the synthesis of a dioxopiperidine, this could hypothetically involve the light-induced cyclization of a functionalized linear precursor, where light provides the energy to form a key carbon-carbon or carbon-nitrogen bond to close the ring.

Electrochemical Synthesis: Electrochemical methods use an electric potential to drive redox reactions, generating reactive intermediates for cyclization. rsc.org Electrochemically induced ring-closing has been demonstrated for various systems, such as dithienylcyclopentenes. researchgate.net Combining photochemistry and electrochemistry into a single system can generate highly potent catalysts capable of driving challenging reactions like the dehydrogenative cross-coupling of C(sp²)-H and C(sp³)-H bonds. cardiff.ac.uk Such a photoelectrochemical approach could be envisioned for the final ring-closing step in a piperidine-2,4-dione synthesis, providing a green and powerful alternative to traditional chemical reagents.

Post-Synthetic Functionalization of the Piperidine-2,4-dione Core

The piperidine-2,4-dione scaffold serves as a versatile platform for further chemical modification, allowing for the introduction of diverse functional groups after the core ring system has been constructed. rsc.org The reactivity of the dione structure provides several handles for functionalization.

The nitrogen atom of the lactam can be subjected to N-alkylation or N-acylation to introduce a variety of substituents. The carbon atom at the C3 position, situated between the two carbonyl groups, is a highly acidic site. This allows for deprotonation to form an enolate, which can then react with a range of electrophiles, enabling the introduction of alkyl, acyl, and other functional groups at this position.

Furthermore, modern methods of C-H functionalization offer powerful tools for modifying the piperidine ring at positions that are traditionally considered unreactive. nih.govresearchgate.net Rhodium-catalyzed C-H insertion reactions, for example, have been shown to be highly effective for the site-selective functionalization of piperidines. nih.gov The selectivity of these reactions (e.g., at the C2, C3, or C4 positions) can be controlled by the choice of the dirhodium catalyst and the nature of the protecting group on the nitrogen atom. nih.gov Although developed for piperidines, these principles of catalyst-controlled C-H activation could be applied to the piperidine-2,4-dione core to install substituents at specific sites, dramatically increasing the structural diversity of accessible molecules.

Modification at the Nitrogen Atom

The nitrogen atom of the piperidine-2,4-dione ring is a key site for introducing structural diversity. N-alkylation and N-arylation are common modifications that can significantly influence the pharmacological properties of the resulting analogues.

N-Alkylation: The secondary amine in the piperidine-2,4-dione scaffold can be readily alkylated using various electrophiles. Standard conditions for N-alkylation involve the use of an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base. Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The reaction typically proceeds via an SN2 mechanism. For instance, the alkylation of 7-chloro-1,5-benzodiazepine-2,4-dione, a related heterocyclic dione system, has been successfully achieved with a variety of alkylating agents under phase transfer catalysis conditions, leading exclusively to 1,5-dialkylated products. researchgate.net This highlights the reactivity of the nitrogen atoms in such scaffolds. researchgate.net

N-Arylation: The introduction of aryl groups at the nitrogen position can be achieved through several methods. One common approach is the condensation of an appropriate aniline (B41778) derivative with a precursor like glutaric anhydride (B1165640). This reaction forms an intermediate N-aryl-glutaramic acid, which can then be cyclized to the corresponding N-aryl-piperidine-2,6-dione, a close analogue of the 2,4-dione system. researchgate.net For example, reacting an aniline derivative with glutaric anhydride in refluxing toluene, followed by cyclization of the intermediate with 1,1'-carbonyldiimidazole (B1668759) (CDI), yields the N-aryl piperidine-2,6-dione. researchgate.net Another modern approach involves transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can be used to form the N-aryl bond.

Table 1: Examples of N-Alkylation of Heterocyclic Diones This table is generated based on methodologies described for related heterocyclic systems, illustrating the general applicability.

Alkylating Agent Base / Conditions Solvent Product Type Reference
Methyl Iodide K2CO3 / 70°C Acetonitrile N-Methylated Piperidine researchgate.net
Benzyl Bromide K2CO3 / TBAB / Δ DMF N,N'-Dibenzylated Benzodiazepinedione researchgate.net
Allyl Bromide K2CO3 / TBAB / Δ DMF N,N'-Diallylated Benzodiazepinedione researchgate.net
Propargyl Bromide K2CO3 / TBAB / Δ DMF N,N'-Dipropargylated Benzodiazepinedione researchgate.net
n-Butyl Bromide K2CO3 / TBAB / Δ DMF N,N'-Dibutylated Benzodiazepinedione researchgate.net

Functionalization at C-3 and C-5 Positions

The C-3 and C-5 positions of the piperidine-2,4-dione ring are active methylene (B1212753) groups, flanked by carbonyls, making them susceptible to electrophilic substitution.

Alkylation at C-3: The C-3 position can be functionalized through alkylation after deprotonation with a suitable base. For example, a 6-substituted piperidine-2,4-dione can be dialkylated at the C-3 position. The reaction of 6-phenylpiperidine-2,4-dione (B51067) with three equivalents of methyl iodide in the presence of potassium carbonate results in the formation of 3,3-dimethyl-6-phenylpiperidine-2,4-dione. core.ac.uk This indicates the high reactivity of the C-3 position, which can lead to dialkylation even when attempting mono-alkylation. core.ac.uk An alternative strategy for regioselective C-3 alkylation involves the formation of an enamide intermediate from the piperidine, which can then be alkylated. odu.edu

Functionalization during Ring Synthesis: The substitution pattern at both C-3 and C-5 can be established during the synthesis of the piperidine ring itself. The Dieckmann cyclization is a powerful method for constructing the piperidine-2,4-dione core. core.ac.ukrsc.orgresearchgate.net This intramolecular condensation of a δ-amino diester allows for the preparation of piperidine-2,4-diones with various substituents at the 3-, 5-, and 6-positions, depending on the structure of the starting acyclic precursor. core.ac.uk This approach provides a flexible route to a wide range of analogues that would be difficult to access by direct functionalization of the pre-formed ring. core.ac.ukresearchgate.net

Indirect methods, such as the C-H functionalization of N-Boc-piperidines at the β-position (which corresponds to C-3 or C-5), also represent a modern approach to creating substituted piperidine analogues. nih.govrsc.org These reactions, often catalyzed by palladium, allow for the direct arylation of the piperidine backbone. rsc.org

Table 2: Examples of C-3 and C-5 Functionalization Strategies This table summarizes different approaches to introduce substituents at the C-3 and C-5 positions of the piperidine ring.

Strategy Position Reagents/Conditions Product Reference
Direct Alkylation C-3 Methyl Iodide, K2CO3 3,3-Dimethyl-6-phenylpiperidine-2,4-dione core.ac.uk
Dieckmann Cyclization C-3, C-5, C-6 Substituted δ-amino diester, NaOMe Variously substituted piperidine-2,4-diones core.ac.ukresearchgate.net
C-H Arylation C-3 (β-position) Aryl halide, Pd catalyst, specific ligand 3-Aryl-N-Boc-piperidine rsc.org

Stereoselective Alkylation and Arylation at C-6

Controlling the stereochemistry at the C-6 position is paramount for synthesizing specific enantiomers like this compound. This is often achieved by employing chiral auxiliaries or stereoselective cyclization strategies during the ring's construction.

One of the most effective methods for the enantioselective synthesis of 6-substituted piperidine-2,4-diones is the Dieckmann cyclization of a δ-amino diester derived from a chiral amine. core.ac.ukresearchgate.net A well-established approach utilizes (S)-N-(α-methylbenzyl)allylamine as a chiral auxiliary. core.ac.uk Conjugate addition of this chiral amine to an α,β-unsaturated ester establishes a chiral center. The resulting β-amino ester is then acylated and cyclized via a Dieckmann condensation. Subsequent removal of the chiral auxiliary affords the enantiopure 6-substituted piperidine-2,4-dione. core.ac.uk This methodology provides a flexible and powerful route to access various enantiomerically pure 6-substituted analogues.

Another strategy focuses on the stereoselective synthesis of 2,6-disubstituted piperidines, which can serve as precursors or structural models. rsc.org These methods often rely on controlling the stereochemical outcome of key ring-forming reactions or subsequent functionalization steps to achieve the desired cis or trans relationship between substituents at C-2 and C-6. rsc.org

Table 3: Enantioselective Synthesis of 6-Substituted Piperidine-2,4-diones via Dieckmann Cyclization This table is based on the use of a chiral auxiliary to achieve stereocontrol at the C-6 position. core.ac.uk

Starting α,β-Unsaturated Ester Chiral Auxiliary Key Steps Final Product Reference

Mechanistic Investigations of Reactions Involving 6r 6 Propan 2 Yl Piperidine 2,4 Dione Precursors

Elucidation of Reaction Pathways for Piperidine-2,4-dione Formation

The formation of the piperidine-2,4-dione ring system can be achieved through several strategic intramolecular cyclization reactions. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern.

Dieckmann Cyclization: A primary and widely utilized method for constructing the piperidine-2,4-dione core is the Dieckmann condensation. organic-chemistry.orgwikipedia.org This intramolecular Claisen condensation involves the cyclization of a δ-amino-diester precursor in the presence of a strong base. numberanalytics.comnumberanalytics.comyoutube.com The mechanism proceeds via the deprotonation of the α-carbon to one of the ester groups to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution, forming a cyclic β-keto ester. fiveable.melibretexts.org Subsequent hydrolysis and decarboxylation can yield the desired piperidine-2,4-dione. The stability of the resulting six-membered ring is a significant driving force for this reaction. wikipedia.org

Intramolecular Cyclization of δ-Amino-β-keto Esters: A more direct approach involves the cyclization of δ-amino-β-keto esters. These polyfunctionalized building blocks can be prepared from corresponding N-sulfinyl imines and are designed for the efficient synthesis of alkaloids and related structures. nih.gov The intramolecular reaction between the amine and the keto group, often after activation, leads to the formation of the heterocyclic ring.

Tandem Reactions Involving Michael Addition: Modern synthetic strategies often employ tandem or cascade reactions to build molecular complexity in a single step. An intramolecular aza-Michael addition is a powerful tool for forming the piperidine (B6355638) ring. researchgate.netnih.gov In this approach, a precursor containing a nitrogen nucleophile and an α,β-unsaturated ester or ketone moiety is used. The nitrogen attacks the β-carbon of the unsaturated system in a conjugate addition, leading to cyclization. ntu.edu.sg This can be part of a more complex sequence, such as a Michael-Mannich cascade, to generate highly substituted piperidinones with high diastereoselectivity. researchgate.net

A summary of key reaction pathways is presented below:

Reaction Pathway Precursor Type Key Transformation Reference(s)
Dieckmann Condensation δ-Amino-diester Intramolecular Claisen condensation organic-chemistry.orgwikipedia.org
Amino-keto Ester Cyclization δ-Amino-β-keto ester Intramolecular condensation nih.gov

Stereochemical Outcomes and Diastereoselectivity in (6R)-6-(Propan-2-yl)piperidine-2,4-dione Synthesis

Achieving the specific (6R) stereochemistry at the carbon bearing the propan-2-yl group is the most critical challenge in the synthesis of the title compound. This requires precise control over the stereochemical course of the key bond-forming and cyclization steps.

Use of Chiral Auxiliaries: A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the acyclic precursor to direct the stereoselectivity of a reaction. For piperidine synthesis, chiral auxiliaries like O-derivatized amino sugars or phenylglycinol-derived lactams have proven effective. researchgate.netresearchgate.net For instance, a domino Mannich-Michael reaction using Danishefsky's diene with aldimines derived from a carbohydrate auxiliary can furnish N-substituted dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com The auxiliary imposes facial bias on the incoming reagents, leading to the preferential formation of one diastereomer. After the key stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

Diastereoselective Cyclizations: The stereochemical outcome can also be controlled during the ring-closing step itself. The inherent chirality of the precursor, established in a prior step, can direct the conformation of the transition state during cyclization. For example, in intramolecular carbonyl ene reactions, the choice of a Brønsted or Lewis acid catalyst can determine whether the cis or trans product is formed with high diastereoselectivity by favoring different transition state geometries. lookchem.com Similarly, palladium-catalyzed intramolecular allylic amination can be highly stereoselective, with the protecting group on the nitrogen sometimes acting as a "chiral ligand" to direct the outcome. nih.gov The steric bulk of the propan-2-yl group would play a significant role in favoring a specific approach trajectory during the cyclization event.

The table below illustrates examples of stereocontrol in piperidine synthesis:

Method Key Reaction Stereocontrol Element Achieved Selectivity (d.r. or e.r.) Reference(s)
Domino Reaction Mannich-Michael D-arabinopyranosylamine auxiliary High diastereoselectivity cdnsciencepub.com
Reductive Cyclization Nitro-Mannich/Reduction Diastereoselective Mannich reaction High diastereoselectivity nih.gov
Carbonyl Ene Reaction Acid-catalyzed cyclization Catalyst (Brønsted vs. Lewis Acid) Up to 99:1 d.r. lookchem.com

Role of Catalysts and Reagents in Directed Synthesis

The choice of catalysts and reagents is paramount in guiding the reaction toward the desired this compound, influencing reaction rates, yields, and, most importantly, stereoselectivity.

Catalysts:

Base Catalysis: Strong, non-nucleophilic bases such as sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu) are essential for promoting Dieckmann condensations by generating the necessary enolate intermediate. numberanalytics.comyoutube.com

Acid Catalysis: Both Brønsted acids (e.g., HCl) and Lewis acids (e.g., MeAlCl₂) are employed to catalyze cyclization reactions like the carbonyl ene or Prins cyclizations. The nature of the acid can dramatically influence the stereochemical outcome, allowing for selective access to different diastereomers from the same precursor. lookchem.com

Transition Metal Catalysis: Transition metals play a versatile role in modern synthetic methods. Palladium catalysts are widely used for enantioselective cyclizations, such as aza-Heck reactions. mdpi.com Iridium catalysts, in conjunction with chiral ligands, have been successfully used for asymmetric hydrogenation and allylic cyclization reactions to create chiral piperidine alkaloids. nih.govnih.gov

Organocatalysis: Chiral organocatalysts, such as quinoline (B57606) derivatives or chiral guanidines, have emerged as powerful tools for mediating enantioselective intramolecular aza-Michael additions and other cyclizations, avoiding the need for metal catalysts. nih.govnih.gov

Reagents:

Chiral Auxiliaries and Ligands: As discussed previously, chiral auxiliaries like Evans oxazolidinones or carbohydrate-based moieties are crucial reagents for inducing diastereoselectivity. researchgate.netcdnsciencepub.com In catalytic asymmetric reactions, chiral ligands (e.g., phosphoramidites, SEGPHOS) coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of the reaction. mdpi.com

Protecting Groups: The strategic use of protecting groups is fundamental. For instance, an N-Boc or N-Cbz group can influence the reactivity and steric environment of the nitrogen atom, which can be critical for controlling the stereoselectivity of subsequent transformations.

Catalyst/Reagent ClassSpecific ExampleRole in SynthesisReference(s)
Strong BaseSodium Hydride (NaH)Enolate formation in Dieckmann condensation nih.gov
Lewis AcidMeAlCl₂Directing diastereoselectivity in carbonyl ene cyclization lookchem.com
Transition Metal CatalystPd(CH₃CN)Cl₂ / (R)-DM-SEGPHOSEnantioselective intramolecular cyclization mdpi.com
OrganocatalystChiral GuanidineAsymmetric Michael/Dieckmann cyclization nih.gov
Chiral AuxiliaryD-arabinopyranosylamineDiastereofacial differentiation in Mannich-Michael reaction cdnsciencepub.com

Kinetic and Thermodynamic Aspects of Dioxopiperidine Ring Formation

The final product distribution in the synthesis of substituted piperidines can often be governed by a competition between kinetic and thermodynamic control. libretexts.org Understanding these principles is essential for optimizing reaction conditions to favor the desired isomer.

Kinetic vs. Thermodynamic Control: A kinetically controlled reaction yields the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. youtube.com In contrast, a thermodynamically controlled reaction, which is typically reversible and run at higher temperatures, yields the most stable product. libretexts.org In the context of forming a substituted piperidine ring, different diastereomers will have different thermodynamic stabilities. The thermodynamically favored product is often the one where bulky substituents adopt equatorial positions in the most stable chair conformation, minimizing steric strain.

Application to Dieckmann Condensation: The Dieckmann condensation is a reversible reaction. organic-chemistry.org While the initial cyclization may lead to a mixture of products, under equilibrating conditions (e.g., prolonged reaction time, presence of base), the reaction will favor the most thermodynamically stable β-keto ester product. numberanalytics.com The formation of a stable, resonance-delocalized enolate of the product drives the equilibrium forward. wikipedia.org

Influence of Reaction Conditions: The outcome of a cyclization can be deliberately steered by manipulating the reaction conditions. For example, performing a reaction at low temperature often favors the kinetic product, as the reverse reaction is too slow to allow for equilibration. Conversely, higher temperatures can provide the necessary energy to overcome the activation barriers for both forward and reverse reactions, allowing the system to reach thermodynamic equilibrium. libretexts.org In the synthesis of 2,4,5-trisubstituted piperidines, it has been shown that low-temperature, Brønsted acid-catalyzed cyclization favors the cis product (kinetic control), while high-temperature, Lewis acid-catalyzed conditions favor the trans product (thermodynamic control). lookchem.com The formation of the this compound would be subject to these same principles, where the stability of the transition states leading to different diastereomers determines the product under kinetic control, while the relative stability of the final ring structures dictates the thermodynamic outcome.

Advanced Spectroscopic and Structural Elucidation Studies of 6r 6 Propan 2 Yl Piperidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR and ¹³C NMR Analysis of Ring and Substituent Protons/Carbons

No published ¹H or ¹³C NMR data for (6R)-6-(Propan-2-yl)piperidine-2,4-dione could be located.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Specific COSY, HSQC, and HMBC experimental results for this compound are not available in the public scientific literature.

Chiral NMR Shift Reagents for Enantiomeric Purity Assessment

There are no documented studies on the use of chiral NMR shift reagents for the enantiomeric purity assessment of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data providing the exact mass of this compound has been published.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Detailed MS/MS fragmentation patterns for this compound are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its dione (B5365651) and secondary amine functionalities.

The most prominent features would be the carbonyl (C=O) stretching vibrations of the piperidine-2,4-dione ring. Due to the presence of two carbonyl groups, distinct stretching bands would be anticipated. The ketone at the C4 position and the amide at the C2 position would likely show absorptions in the range of 1680-1750 cm⁻¹. The exact positions would be influenced by the ring strain and electronic environment.

Another key feature would be the N-H stretching vibration of the secondary amine within the piperidine (B6355638) ring, expected to appear as a moderate band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the propan-2-yl group and the piperidine ring would be observed in the 2850-3000 cm⁻¹ region. Furthermore, C-N stretching and N-H bending vibrations would be expected in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amide)3200-3400Stretching
C-H (Alkyl)2850-3000Stretching
C=O (Amide)1680-1720Stretching
C=O (Ketone)1700-1750Stretching
N-H1500-1600Bending
C-N1100-1300Stretching

X-ray Crystallography for Solid-State Structure Determination

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Expected Bond Parameters for this compound

BondExpected Length (Å)AngleExpected Angle (°)
C2=O1.22 - 1.24O=C2-N1~120
C4=O1.20 - 1.22O=C4-C3~120
N1-C21.33 - 1.35C2-N1-C6~118-122
N1-C61.46 - 1.48N1-C6-C5~109-112
C-C (ring)1.50 - 1.54C-C-C (ring)~109-113
C-C (isopropyl)1.52 - 1.54

Note: These values are estimations based on related structures and standard bond lengths and angles.

Conformational Analysis of the Piperidine Ring System

The piperidine ring is known to adopt various conformations, with the chair form being the most stable. nih.gov However, the presence of the C4-keto group and the C2-lactam functionality in this compound would likely lead to a distorted chair or a twist-boat conformation to alleviate steric strain and accommodate the planar nature of the amide bond. The (6R) configuration dictates that the propan-2-yl group at the C6 position will occupy a specific orientation, likely equatorial in a chair-like conformation to minimize steric hindrance.

Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral sample. Since this compound possesses a stereocenter at the C6 position, VCD would be an ideal method to confirm its absolute stereochemistry.

The experimental VCD spectrum would show a series of positive and negative bands corresponding to the vibrational modes of the molecule. This experimental spectrum would then be compared to the theoretically predicted VCD spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). By comparing the experimental and calculated spectra for the (6R) enantiomer, a definitive assignment of the absolute configuration can be made. The VCD signals in the carbonyl stretching region (1600-1800 cm⁻¹) and the C-H bending region would be particularly diagnostic for the stereochemistry at the C6 position.

Computational and Theoretical Chemistry of 6r 6 Propan 2 Yl Piperidine 2,4 Dione

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (6R)-6-(propan-2-yl)piperidine-2,4-dione at the atomic level. These methods provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons, which are key determinants of its reactivity and interactions.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of piperidine (B6355638) derivatives. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are used to optimize the molecular geometry and compute various electronic properties. These studies help in determining bond lengths, bond angles, and dihedral angles with high accuracy.

Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D
Total Energy-550 Hartree

The piperidine ring can adopt several conformations, with the chair and boat forms being the most significant. For this compound, the presence of the bulky propan-2-yl group at the C6 position and the carbonyl groups at C2 and C4 significantly influences the conformational preferences.

Molecular Modeling and Dynamics Simulations

To understand the behavior of this compound in a more realistic environment, molecular modeling and dynamics simulations are employed. These methods can simulate the molecule's behavior over time, considering factors such as solvent effects and temperature.

Molecular dynamics (MD) simulations can be performed to explore the conformational landscape of this compound in both the gas phase and in various solvents. These simulations provide insights into how intermolecular interactions with solvent molecules can influence the stability of different conformers. The relative energies of the axial and equatorial conformers of the propan-2-yl group may shift in a solvent compared to the gas phase due to polarity and hydrogen bonding effects.

Computational methods are also valuable for predicting spectroscopic properties, which can aid in the experimental characterization of the compound. Time-dependent DFT (TD-DFT) can be used to predict the UV-visible absorption spectra, providing information about electronic transitions. Additionally, the vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and identify characteristic functional groups. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to assist in the interpretation of experimental NMR data.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

Spectroscopic ParameterPredicted Value
Maximum UV Absorption (λmax)215 nm
C=O Vibrational Frequency (IR)1710-1730 cm⁻¹
N-H Vibrational Frequency (IR)3200-3300 cm⁻¹
¹H NMR Chemical Shift (CH-propan-2-yl)2.5-3.0 ppm
¹³C NMR Chemical Shift (C=O at C2)168-172 ppm
¹³C NMR Chemical Shift (C=O at C4)200-205 ppm

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction

In silico methods are increasingly used to predict the biological activity of molecules and to guide the design of new drug candidates. For this compound, these approaches can help to elucidate its potential as a pharmacologically active agent.

Structure-activity relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. For piperidine derivatives, SAR studies have been instrumental in optimizing their therapeutic properties. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that predict the activity of new compounds based on their physicochemical properties and structural descriptors.

Molecular docking simulations are another powerful tool for predicting how this compound might interact with a specific biological target, such as an enzyme or a receptor. These simulations can predict the binding mode and affinity of the compound within the active site of the target protein, providing insights into its potential mechanism of action.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

While specific molecular docking studies on this compound are not extensively reported in publicly available literature, the piperidine scaffold is a common motif in many biologically active compounds, and docking studies on these analogs provide a framework for understanding the potential interactions of the target compound. For instance, piperidine derivatives have been docked against a variety of biological targets, including enzymes and receptors. nih.govresearchgate.netnih.gov

A hypothetical molecular docking study of this compound would involve the three-dimensional structures of both the ligand and the target protein. The piperidine-2,4-dione ring offers multiple points for hydrogen bonding through its amide and ketone functionalities. The (6R)-isopropyl group provides a hydrophobic moiety that can engage in van der Waals interactions within a hydrophobic pocket of a binding site.

Potential Biological Targets for Docking Studies:

Based on the activities of other piperidine-containing molecules, several classes of proteins could be considered as potential targets for molecular docking studies of this compound.

Target ClassSpecific ExamplesRationale for Targeting
ProteasesHIV-1 Protease researchgate.net, ReninThe piperidine scaffold can act as a transition-state mimetic. nih.gov
KinasesEpidermal Growth Factor Receptor (EGFR) nih.gov, Cyclin-Dependent Kinases (CDKs) nih.govThe heterocyclic nature of the piperidine ring can form key hydrogen bonds in the ATP-binding pocket.
G-protein coupled receptors (GPCRs)C-C Chemokine Receptor type 5 (CCR5)Piperidine derivatives have shown antagonist activity at GPCRs. researchgate.net
Viral ProteinsSARS-CoV-2 Main Protease (Mpro) nih.govPiperidine-based compounds have been investigated as potential inhibitors of viral replication.
Enzymes in Biosynthetic PathwaysOxidosqualene Cyclase researchgate.netPiperidine analogs have shown inhibitory activity against enzymes involved in cholesterol biosynthesis.

The results of such docking studies are typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Favorable binding scores and the identification of specific interactions, such as hydrogen bonds and hydrophobic contacts, would suggest that this compound has the potential to modulate the activity of the target protein. For example, docking of piperidine derivatives into the active site of HIV-1 protease has shown that the piperidine nitrogen can interact with the catalytic aspartate residues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

No specific QSAR models for this compound are currently published. However, numerous QSAR studies have been conducted on various series of piperidine derivatives, providing a clear indication of the methodologies that could be applied. nih.govresearchgate.netnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Commonly Used Molecular Descriptors in QSAR Studies of Piperidine Derivatives:

Descriptor ClassExamplesInformation Encoded
Topological Molecular Connectivity Indices, Wiener IndexAtomic connectivity and branching.
Geometrical Molecular Surface Area, Molecular Volume, Shadow Indices nih.gov3D shape and size of the molecule.
Electronic Dipole Moment, Partial Charges, HOMO/LUMO EnergiesDistribution of electrons and reactivity.
Physicochemical LogP, Molar RefractivityLipophilicity and polarizability.
Thermodynamic Heat of Formation nih.govEnthalpy of formation of the molecule.

A QSAR model for a series of piperidine-2,4-dione analogs would be developed by first synthesizing and testing the compounds for a specific biological activity. Then, molecular descriptors would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the observed activity. A statistically significant QSAR model for piperine (B192125) analogs, for instance, showed a high correlation coefficient (r²) of 0.962. nih.gov

The resulting QSAR model could be used to predict the activity of untested piperidine-2,4-dione derivatives, including this compound, and to guide the design of new, more potent analogs by identifying the key structural features that influence activity.

Ligand-Based and Structure-Based Drug Design Principles (excluding specific drug candidates)

Both ligand-based and structure-based approaches are fundamental to modern drug design and can be conceptually applied to this compound.

Ligand-Based Drug Design:

This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules that bind to it (ligands) are known. nih.govresearchgate.netnih.gov The core principle is to identify the common structural features, known as a pharmacophore, that are essential for biological activity.

For a series of active piperidine-2,4-dione analogs, a pharmacophore model could be generated. This model would define the spatial arrangement of key features such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. For example, a pharmacophore for piperidine-2,4-diones might include:

A hydrogen bond acceptor (the carbonyl oxygens).

A hydrogen bond donor (the amide nitrogen).

A hydrophobic feature (the isopropyl group at the 6-position).

This pharmacophore model could then be used to search virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active.

Structure-Based Drug Design:

When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design can be utilized. researchgate.net This approach involves designing ligands that can fit into the binding site of the target and make favorable interactions.

In the case of this compound, if a target protein structure were known, one could use molecular docking (as described in 5.3.1) to visualize its binding mode. This information would then guide the rational design of new analogs. For example, if the docking pose revealed an unoccupied pocket near the piperidine ring, one could design derivatives with substituents at that position to make additional favorable interactions and improve binding affinity. The piperidine scaffold itself can serve as a central fragment for building more complex molecules. researchgate.netresearchgate.net

Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state structures and energies. This information is crucial for understanding how a molecule is formed and for optimizing reaction conditions.

The synthesis of piperidine-2,4-diones can be achieved through various methods, with Dieckmann cyclization being a prominent route. researchgate.net A plausible synthetic pathway to this compound could involve the intramolecular cyclization of a suitable amino ester precursor.

Computational methods, particularly Density Functional Theory (DFT), can be employed to model this reaction. DFT calculations can be used to:

Determine the geometry of reactants, intermediates, transition states, and products.

Calculate the energies of these species to map out the potential energy surface of the reaction.

Identify the rate-determining step of the reaction by finding the transition state with the highest energy barrier.

For the Dieckmann cyclization leading to a substituted piperidine-2,4-dione, theoretical calculations could investigate the energetics of the key steps, such as the initial deprotonation, the intramolecular nucleophilic attack to form the new carbon-carbon bond, and the subsequent protonation and tautomerization steps.

Furthermore, computational studies can predict the stereochemical outcome of a reaction. For the synthesis of the enantiomerically pure this compound, theoretical calculations could help in understanding the role of a chiral auxiliary or catalyst in controlling the stereoselectivity of the cyclization. For instance, DFT calculations have been used to rationalize the stereochemical outcome of the synthesis of other piperidine derivatives. nih.gov

By providing a detailed atomistic picture of the reaction pathway, computational chemistry can complement experimental studies and accelerate the development of efficient and stereoselective syntheses of this compound and its analogs.

Biological Activities and Molecular Interactions of Piperidine 2,4 Dione Derivatives

General Biological Significance of the Piperidine-2,4-dione Moiety

The piperidine (B6355638) ring is a fundamental N-heterocycle found in a wide array of natural products and pharmaceuticals, exhibiting a broad spectrum of pharmacological properties. nih.govnih.govijnrd.org Piperidine and its derivatives are recognized for their therapeutic potential in various diseases, acting as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents. ijnrd.orgresearchgate.net

The piperidine-2,4-dione structure, specifically, is a key component in molecules with significant biological potential. rsc.org These dione-type molecules serve as versatile platforms for creating functionalized piperidine systems with high medicinal and synthetic value. rsc.org The incorporation of the piperidine-2,4-dione moiety can be a critical factor in the development of new therapeutic agents, including selective inhibitors of enzymes like dihydroorotase and thiodihydroorotase, which are promising targets for anticancer and antimicrobial drugs. researchgate.net

In Vitro Evaluation of Biological Activities (excluding clinical trials)

The biological activities of various piperidine-2,4-dione derivatives and related piperidine compounds have been extensively studied in vitro. These studies provide crucial insights into their potential as therapeutic agents.

Piperidine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. biomedpharmajournal.orgacademicjournals.org

Numerous studies have highlighted the antibacterial properties of piperidine derivatives against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net For instance, certain synthesized piperidine derivatives have shown moderate to good activity against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.comresearchgate.net In some cases, the activity of these derivatives has been comparable to standard antibiotics like chloramphenicol. biointerfaceresearch.comresearchgate.net

One study on novel piperidine derivatives revealed that compound 6 exhibited the strongest inhibitory activity against a panel of seven bacteria, including Bacillus cereus, E. coli, and S. aureus. researchgate.netacademicjournals.org Another study found that some 2,6-diaryl-3-methyl-4-piperidone derivatives showed significant antibacterial activity when compared to ampicillin. biomedpharmajournal.org The introduction of different substituents to the piperidine ring has been a key strategy in enhancing antibacterial efficacy. wisdomlib.org

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

Compound/Derivative Bacterial Strain Activity/Result Reference
Piperidine Derivative 1 Staphylococcus aureus (Gram-positive) Moderate activity biointerfaceresearch.com
Piperidine Derivative 2 Escherichia coli (Gram-negative) Excellent activity biointerfaceresearch.com
Compound 6 Bacillus cereus, E. coli, S. aureus Strongest inhibitory activity researchgate.netacademicjournals.org
2,6-diaryl-3-methyl-4-piperidones Various strains Significant activity compared to ampicillin biomedpharmajournal.org

The antifungal potential of piperidine derivatives has also been a subject of investigation. biomedpharmajournal.orgacademicjournals.org Studies have shown that while some piperidine derivatives exhibit no activity against certain fungi, others display varying degrees of inhibition against species like Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.netacademicjournals.org For example, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones demonstrated significant antifungal activity, in some cases superior to the parent piperidin-4-one compounds. biomedpharmajournal.org

A series of 6-alkyl-2,3,4,5-tetrahydropyridines, which are structurally related to piperidines, were synthesized and tested for antifungal activity. nih.gov Compounds with C-14 to C-18 alkyl chain lengths showed varying degrees of activity, with 6-hexadecyl-2,3,4,5-tetrahydropyridine being particularly active against Cryptococcus neoformans, Candida albicans, Candida glabrata, and Candida krusei. nih.gov This suggests that the length of the alkyl side chain plays a crucial role in the antifungal efficacy of these compounds. nih.gov

Table 2: Antifungal Activity of Selected Piperidine Derivatives

Compound/Derivative Fungal Strain Activity/Result Reference
Thiosemicarbazone derivatives of piperidin-4-one T. megenagrophytes, T. rubrum, C. albicans Significant antifungal activity biomedpharmajournal.org
Compounds 5, 6, 9, and 10 Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans Varying degrees of inhibition researchgate.netacademicjournals.org
6-hexadecyl-2,3,4,5-tetrahydropyridine (5e) Cryptococcus neoformans, Candida albicans, Candida glabrata, Candida krusei MFCs of 3.8, 15.0, 7.5, and 7.5 μg/mL, respectively nih.gov

Bacterial biofilms pose a significant challenge in treating infections due to their inherent resistance to antibiotics. nih.gov Piperidine and its derivatives have shown promise in combating biofilms. journalgrid.com For example, piperidine has been shown to quench the biofilm produced by Streptococcus mutans. journalgrid.com In a study comparing its efficacy, 150 µL of piperidine showed better results than apple cider vinegar and was nearly as effective as chlorhexidine (B1668724) in reducing biofilm. journalgrid.com

Furthermore, hybrid molecules incorporating a thiazolidinedione moiety, structurally related to piperidine-2,4-dione, have been designed to possess anti-biofilm properties against Gram-positive strains. nih.gov Pyrrolidine-2,3-dione scaffolds have also been reported to inhibit and eradicate S. aureus biofilms, suggesting that related heterocyclic diones are a promising class of anti-biofilm agents. nih.gov

Piperidine and its derivatives have been extensively investigated for their anticancer properties, demonstrating the ability to induce apoptosis and inhibit cancer cell proliferation across various cancer types. nih.govresearchgate.net The piperidine scaffold is present in numerous pharmaceutical drugs, including some used in cancer therapy. researchgate.net

Research has shown that piperidine derivatives can be effective against a range of cancer cell lines. For instance, a synthesized piperidine molecule showed a high level of cytotoxic effect on A549 cancer cells. researchgate.net Another study on highly functionalized piperidines found that they were considerably more toxic to cancer cell lines such as U251, MCF7, NCI/ADR-RES, NCI-H460, and HT29 than to normal cells. nih.gov

Derivatives of 3,5-bis(ylidene)-4-piperidone, which are mimics of curcumin, have revealed high potency against HCT116 (colon), MCF7 (breast), and A431 (skin/squamous) cancer cell lines, with greater efficacy than 5-fluorouracil (B62378) in some cases. nih.gov Furthermore, certain 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have shown potent antiproliferative activities against a panel of four human cancer cell lines, with one compound, 4u, exhibiting IC50 values ranging from 5.1 to 10.1 μM and inducing apoptosis in MGC-803 cells. rsc.org Thiazolidine-2,4-dione derivatives have also demonstrated promising cytotoxic activities against HepG2 and MCF-7 cell lines. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Piperidine and Related Derivatives

Compound/Derivative Cancer Cell Line Activity/Result Reference
Synthesized piperidine molecule A549 (lung cancer) High cytotoxic effect researchgate.net
Highly functionalized piperidines U251, MCF7, NCI/ADR-RES, NCI-H460, HT29 Considerably more toxic to cancer cells than normal cells nih.gov
3,5-bis(ylidene)-4-piperidones HCT116 (colon), MCF7 (breast), A431 (skin) High potency, greater than 5-fluorouracil nih.gov
Compound 4u (pyrazolidine-3,5-dione derivative) MGC-803 (gastric cancer) IC50 values of 5.1-10.1 μM, induced apoptosis rsc.org
Thiazolidine-2,4-dione derivatives HepG2 (liver cancer), MCF-7 (breast cancer) Promising cytotoxic activities nih.gov

Antimicrobial Activity Studies

Molecular Mechanisms of Action (Hypothesized and Investigated)

The biological effects of piperidine-2,4-dione derivatives are rooted in their ability to interact with and modulate the function of specific biomolecules. The subsequent sections delve into the details of these molecular interactions.

Interaction with Molecular Targets (e.g., DNA gyrase, IKZF2 protein, specific receptors)

Research has identified several key molecular targets for piperidine-dione derivatives, including bacterial enzymes, immune-modulating proteins, and central nervous system receptors.

DNA Gyrase:

A notable target of certain piperidine derivatives is DNA gyrase, a type IIA topoisomerase essential for bacterial DNA replication and survival. nih.govnih.gov This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication and transcription. nih.govnih.gov Piperidine-4-carboxamides, a class of piperidine derivatives, have been identified as inhibitors of mycobacterial DNA gyrase. nih.gov The mechanism of action involves the stabilization of a transient DNA-gyrase cleavage complex, which leads to double-strand DNA breaks and ultimately bacterial cell death. nih.govnih.gov This mode of action is similar to that of quinolone antibiotics. nih.gov The identification of resistance-conferring mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase, provides strong genetic evidence for this enzyme being the primary target. nih.gov

IKZF2 Protein:

A significant breakthrough in understanding the immunomodulatory effects of certain dione-containing compounds, specifically those with a piperidine-2,6-dione structure like thalidomide (B1683933) and its analogs, involves their interaction with the Ikaros family of zinc finger transcription factors, including IKZF2 (Helios). These compounds act as "molecular glues," promoting the interaction between the Cereblon (CRBN) E3 ubiquitin ligase complex and IKZF2. researchgate.netnih.gov This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of IKZF2. researchgate.netresearchgate.netnih.gov IKZF2 is a crucial transcription factor for the function and stability of regulatory T cells (Tregs), which play a role in suppressing anti-tumor immune responses. researchgate.netnih.gov By inducing the degradation of IKZF2, these piperidine-dione derivatives can modulate the immune system, making this a promising strategy for cancer immunotherapy. researchgate.netresearchgate.netnih.gov The selectivity of these molecular glues for different Ikaros family members can be fine-tuned through chemical modifications of the piperidine-dione scaffold. nih.gov

Specific Receptors (Sigma Receptors):

Piperidine derivatives have also been shown to interact with specific receptors in the central nervous system, particularly sigma receptors (σR). rsc.orgnih.govnih.govnih.gov These receptors are involved in a variety of cellular functions and are implicated in neurological disorders and cancer. nih.gov Certain piperidine-based compounds exhibit high affinity for the sigma-1 receptor (S1R). rsc.orgnih.gov Functional assays have characterized some of these derivatives as S1R agonists. rsc.orgnih.gov The interaction with sigma receptors highlights the potential for piperidine-dione derivatives in the development of novel therapeutics for neurological conditions.

Elucidation of Binding Modes through Computational and Experimental Means

A combination of computational and experimental techniques has been instrumental in deciphering the binding modes of piperidine-dione derivatives with their molecular targets at an atomic level.

Computational Approaches:

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, have been widely employed to predict and analyze the binding poses of piperidine derivatives. rsc.orgnih.govnih.govresearchgate.netmdpi.com For instance, docking studies have been used to understand the interaction of piperidine-based ligands with the S1R binding site, revealing how they occupy hydrophobic pockets and form key interactions with specific amino acid residues. nih.gov MD simulations further refine these models by providing insights into the dynamic nature of the ligand-receptor complex and the stability of the interactions over time. nih.govnih.gov These computational methods are crucial for structure-based drug design, enabling the rational optimization of lead compounds to improve their affinity and selectivity. rsc.org

Experimental Validation:

The predictions from computational models are validated and further refined through a variety of experimental techniques.

X-ray Crystallography: This powerful technique provides high-resolution three-dimensional structures of ligand-protein complexes. For example, the X-ray crystal structure of a selective IKZF2 degrader in a ternary complex with DDB1:CRBN and the IKZF2 zinc finger domain has been solved. researchgate.netnih.gov These structures have been pivotal in understanding the molecular basis for the selective degradation of IKZF2, revealing key interactions such as a CH–π interaction between the piperidine ring and a histidine residue in IKZF2. researchgate.netnih.gov

Biochemical and Genetic Assays: Biochemical assays are used to quantify the binding affinity of piperidine derivatives to their targets. For sigma receptors, radioligand binding assays are commonly used to determine the inhibition constant (Ki) of new compounds. rsc.orgnih.gov Genetic approaches, such as site-directed mutagenesis, are employed to identify critical amino acid residues involved in ligand binding. For example, mutating specific residues in the S1R has been shown to abolish the binding of certain ligands, confirming their importance in the interaction. nih.gov In the context of DNA gyrase inhibitors, the isolation of spontaneous resistant mutants with mutations in the target enzyme provides direct evidence of the mechanism of action. nih.gov

Spectroscopic Methods: Techniques like Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to study the structural changes in both the ligand and the protein upon binding. rsc.org

The synergistic use of these computational and experimental methods provides a comprehensive understanding of the molecular interactions of piperidine-2,4-dione derivatives, guiding the development of new and more effective therapeutic agents.

Data Tables

Table 1: Binding Affinities of Piperidine Derivatives for Sigma Receptors

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneS1R3.2 rsc.org
Haloperidol (Reference)S1R2.5 rsc.org
Compound 5hH3R7.70 nih.gov
Compound 5σ1R3.64 nih.gov
Compound 11hH3R6.2 nih.gov
Compound 11σ1R4.41 nih.gov
Compound 11σ2R67.9 nih.gov

Table 2: Degradation Potency of a Selective IKZF2 Molecular Glue Degrader

CompoundTarget ProteinDC50 (nM)Dmax (%)Reference
PVTX-405IKZF20.791 researchgate.net

Derivatization and Analog Synthesis of 6r 6 Propan 2 Yl Piperidine 2,4 Dione

Synthesis of N-Substituted Piperidine-2,4-dione Analogues

The secondary amine within the piperidine-2,4-dione ring is a prime site for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. Standard N-alkylation reactions are commonly employed for this purpose.

These reactions typically involve the deprotonation of the nitrogen atom with a suitable base, followed by nucleophilic attack on an alkylating agent. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while the reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. researchgate.net The choice of alkylating agent can range from simple alkyl halides (e.g., methyl iodide, benzyl bromide) to more complex functionalized moieties. researchgate.netnih.gov For instance, reacting (6R)-6-(Propan-2-yl)piperidine-2,4-dione with an alkyl bromide or iodide in the presence of a non-nucleophilic base can yield the corresponding N-alkyl derivative. researchgate.net

To prevent di-alkylation and the formation of quaternary ammonium salts, reaction conditions must be carefully controlled. This can be achieved by the slow addition of the alkylating agent to ensure the piperidine (B6355638) substrate remains in excess. researchgate.net Phase transfer catalysis represents another effective method for N-alkylation, particularly for less reactive alkylating agents, where a catalyst facilitates the transfer of the deprotonated amine from an aqueous or solid phase to an organic phase containing the alkylating agent. researchgate.net

Alkylating AgentBaseSolventGeneral Outcome
Alkyl Iodide/BromideK₂CO₃DMFN-Alkylation
Alkyl HalideNaHDMFN-Alkylation (stronger base)
Benzyl BromideK₂CO₃AcetonitrileN-Benzylation
Propargyl BromideVariousVariousIntroduction of an alkyne moiety for click chemistry

Preparation of Functionalized Piperidine-2,4-dione Derivatives for SAR Studies

The synthesis of functionalized derivatives is crucial for establishing Structure-Activity Relationships (SAR), which correlate specific structural features of a molecule with its biological activity. nih.govresearchgate.net For the piperidine-2,4-dione core, modifications at positions other than the nitrogen atom are key to exploring the steric and electronic requirements for activity.

A versatile and powerful method for synthesizing substituted piperidine-2,4-diones is the Dieckmann cyclization. core.ac.ukresearchgate.net This intramolecular condensation of a diester is a flexible route to piperidine-2,4-diones that are variously substituted at the 3-, 5-, and 6-positions. core.ac.ukresearchgate.net The synthesis can be designed to proceed enantioselectively, affording chiral 6-substituted piperidine-2,4-diones. core.ac.ukresearchgate.net This approach allows for the systematic introduction of a variety of functional groups to probe their impact on biological targets.

The piperidine-2,4-dione structure is a valuable platform for creating functionalized systems with significant medicinal potential. rsc.orgresearchgate.netnih.gov Beyond the Dieckmann cyclization, other strategies can be employed. For example, the active methylene (B1212753) group at the C3 position (between the two carbonyl groups) can be a site for alkylation or condensation reactions. Furthermore, modern C-H functionalization techniques offer pathways to introduce substituents at positions that are otherwise difficult to access, enabling the synthesis of diverse libraries of analogues for comprehensive SAR studies. nih.gov The synthesis of enantioenriched 2-substituted piperidines is also of significant interest for developing stereospecific compounds. researchgate.net

Synthetic MethodTarget Position(s)Type of DerivativesPurpose
Dieckmann CyclizationC3, C5, C6Alkyl, Aryl substitutedCore scaffold synthesis, SAR
Alkylation of C3C3C3-Alkyl/Aryl substitutedExplore role of C3 substituent
C-H FunctionalizationC2, C3, C4Site-selective substitutionAccess novel chemical space
Enantioselective SynthesisC2, C6Chiral analoguesInvestigate stereochemical requirements

Conjugation Strategies for Hybrid Molecules

Conjugation involves linking the this compound scaffold to another molecule, such as a peptide, a fluorescent tag, or another pharmacophore, to create a hybrid molecule with novel or enhanced properties. mdpi.com The functional groups on the piperidine-2,4-dione ring serve as handles for these conjugation reactions.

The secondary amine (N-H) is a common site for conjugation. It can be acylated to form stable amide bonds, react with isocyanates to form ureas, or with sulfonyl chlorides to form sulfonamides. These linkages connect the piperidine-2,4-dione moiety to the desired molecular partner. The choice of linker can influence the stability, solubility, and biological activity of the resulting conjugate.

Another potential site for conjugation is the C3 methylene group. Under basic conditions, this position can be deprotonated and reacted with various electrophiles, allowing for the formation of a C-C bond to tether other molecules. Strategies for bioconjugation often require chemoselective reactions that proceed under mild, typically aqueous, conditions, although non-aqueous strategies have also been developed to overcome challenges like hydrolysis of the conjugating reagents. mdpi.com A common strategy involves a deprotection step to reveal a reactive secondary amine, which can then be linked to another molecule to form a new C-N bond. google.com

Development of Prodrugs and Precursors for Research Applications

The development of prodrugs is a well-established strategy to overcome pharmacokinetic limitations of a parent drug, such as poor solubility, low bioavailability, or rapid metabolism. mdpi.com A prodrug is a biologically inactive derivative that is converted to the active form in the body through enzymatic or chemical processes. mdpi.com

For this compound, the secondary amine provides a convenient handle for prodrug design. For example, acylation of the nitrogen to form an amide bond can create a prodrug that is stable in the gastrointestinal tract but is later cleaved by amidase enzymes in the blood or target tissues to release the active parent compound. Another approach involves creating amino acid or dipeptide conjugates at the nitrogen, which can leverage amino acid transporters for improved absorption and targeted delivery. mdpi.com

Environmental Fate and Degradation Studies of Piperidine 2,4 Dione Analogues

Hydrolysis Kinetics under Varying Environmental Conditions

Hydrolysis is a primary abiotic degradation pathway for many organic compounds in aquatic environments. The rate of this chemical process is significantly influenced by pH, temperature, and the presence of catalysts. nih.govnih.gov The (6R)-6-(Propan-2-yl)piperidine-2,4-dione molecule contains an amide bond within its heterocyclic ring structure, which can be susceptible to hydrolysis.

Table 1: Expected Influence of Environmental Factors on Hydrolysis of Piperidine-2,4-dione Analogues

Factor Expected Effect on Hydrolysis Rate Rationale
pH Increased rates at low and high pH Acid and base catalysis of amide bond cleavage.
Temperature Increased rate with higher temperature Provides activation energy for the hydrolysis reaction.

| Substituents | Varies | Electron-withdrawing or -donating groups can influence the stability of the amide bond. |

This table is based on general chemical principles of amide hydrolysis as specific data for this compound is not available.

Photodegradation Pathways and Products

Photodegradation, or photolysis, is another significant abiotic process that can contribute to the breakdown of organic compounds in the environment, particularly in the atmosphere and surface waters. This process is driven by the absorption of light energy, which can lead to the cleavage of chemical bonds.

Research on the atmospheric photo-oxidation of the parent compound, piperidine (B6355638), initiated by hydroxyl (OH) radicals, reveals that degradation proceeds via H-abstraction from both the N-H and C-H bonds. nih.govacs.orgresearchgate.netacs.org This leads to the formation of various degradation products. Quantum chemistry calculations suggest that H-abstraction from the C2 position is a major pathway, leading predominantly to the formation of 2,3,4,5-tetrahydropyridine. nih.govacs.orgresearchgate.net Other identified products from the reaction of piperidine with OH radicals include 1-nitropiperidine and 1-nitrosopiperidine. nih.govresearchgate.net

While these studies focus on the gas phase, they provide a framework for potential photodegradation pathways of piperidine-2,4-dione analogues in the environment. The presence of carbonyl groups in the piperidine-2,4-dione structure may also influence its photolytic behavior.

Table 2: Potential Photodegradation Products of Piperidine Analogues

Precursor Compound Degradation Process Major Identified Products Reference

This table presents data for the parent piperidine compound to infer potential pathways for piperidine-2,4-dione analogues.

Soil Adsorption and Mobility Characteristics

The extent to which a compound adsorbs to soil particles versus remaining in the soil solution governs its mobility and potential to leach into groundwater. This behavior is influenced by the compound's chemical properties and the soil's characteristics, such as organic matter content, clay content, and pH.

For piperidine-containing compounds, the nitrogen atom can play a crucial role in soil interactions. Studies on the adsorption of piperidine onto silica surfaces have shown strong chemisorption, which is attributed to the protonation of the piperidine molecules by surface silanol groups. nih.gov This suggests that the soil pH can significantly affect the adsorption of piperidine analogues. In acidic soils, the piperidine nitrogen is more likely to be protonated, leading to stronger adsorption to negatively charged soil colloids and reduced mobility.

The mobility of piperidine-2,4-dione analogues is therefore expected to be low in soils with high organic matter or clay content, and in acidic environments. Conversely, in sandy, low-organic matter, and alkaline soils, higher mobility would be anticipated.

Table 3: Factors Influencing Soil Adsorption and Mobility of Piperidine Analogues

Soil Property Expected Effect on Adsorption Expected Effect on Mobility Rationale
Organic Matter Content Increase Decrease Hydrophobic partitioning and hydrogen bonding.
Clay Content Increase Decrease Cation exchange and surface adsorption.

| pH | Increase in acidic soils | Decrease in acidic soils | Protonation of the piperidine nitrogen enhances binding to negatively charged soil particles. |

This table is based on general principles of soil science and data from related piperidine compounds, as specific mobility studies on this compound are not available.

Biotransformation and Microbial Degradation Studies

Biotransformation by soil microorganisms is a primary mechanism for the degradation of many organic pollutants in the environment. nih.govmdpi.com The piperidine ring, while a stable heterocyclic structure, is susceptible to microbial degradation.

Studies have shown that bacteria, such as Mycobacterium aurum, can utilize piperidine as a sole source of carbon and nitrogen. nih.gov The proposed degradation pathway involves an initial cleavage of a C-N bond, leading to the formation of 5-aminovaleric acid. nih.gov This intermediate is then deaminated and oxidized to glutaric acid, which can subsequently enter central metabolic pathways and be completely mineralized. nih.govresearchgate.net

The degradation of the related pyridine (B92270) ring by soil bacteria such as Bacillus and Nocardia species has also been studied, with pathways leading to intermediates like succinate semialdehyde. nih.gov In some cases, the genes responsible for pyridine degradation have been identified on catabolic plasmids. nih.gov

For this compound, a similar biotransformation pathway involving the initial opening of the piperidine ring is plausible. The presence of the propan-2-yl and dione (B5365651) functional groups would likely lead to additional enzymatic modifications, resulting in a series of metabolic intermediates before complete degradation.

Table 4: Proposed Microbial Degradation Pathway for the Piperidine Ring

Step Reaction Intermediate Product Reference
1 C-N bond cleavage 5-aminovaleric acid nih.gov
2 Deamination and Oxidation Glutaric acid nih.govresearchgate.net

This table outlines the degradation pathway for the parent piperidine ring, which serves as a model for the potential biotransformation of piperidine-2,4-dione analogues.

Table of Compounds Mentioned

Compound Name
This compound
1-nitropiperidine
1-nitrosopiperidine
2,3,4,5-tetrahydropyridine
5-aminovaleric acid
Glutaric acid
Piperazine-2,5-dione
Piperidine
Pyridine

Research Applications and Future Directions for 6r 6 Propan 2 Yl Piperidine 2,4 Dione

Role in Natural Product Synthesis Research

The piperidine-2,4-dione core is a recurring structural element in a number of natural products, and as such, its stereoselective synthesis is of significant interest. While a natural product containing the specific (6R)-6-(Propan-2-yl)piperidine-2,4-dione moiety has not been prominently reported, the synthesis of analogous 6-alkyl- and 6-aryl-piperidine-2,4-diones serves as a crucial step in the total synthesis of several complex alkaloids and polyketides. rsc.orgnih.gov

The utility of these scaffolds lies in their ability to be elaborated into more complex piperidine-containing structures. For instance, the dione (B5365651) functionality can be selectively reduced or functionalized to introduce additional stereocenters. The synthesis of these building blocks often relies on powerful cyclization strategies, such as the Dieckmann cyclization of δ-amino-β-keto esters, which can be rendered enantioselective to afford chiral piperidine-2,4-diones. researchgate.net

Table 1: Examples of Natural Product Classes Containing the Piperidine-2,4-dione or Related Scaffolds

Natural Product ClassStructural RelevanceKey Synthetic Strategies
Piperidine (B6355638) AlkaloidsThe piperidine-2,4-dione can be a precursor to the fully reduced piperidine ring found in many alkaloids.Stereoselective reduction of the dione, functionalization of the ring.
PolypropionatesSome marine natural products feature highly functionalized pyrone and piperidone structures. nih.govBiomimetic electrocyclizations, photochemical rearrangements. nih.gov
Indolizidine and Quinolizidine AlkaloidsThe piperidine-2,4-dione ring can be a precursor for the construction of these bicyclic alkaloid core structures.Stepwise annulation strategies, ring-closing metathesis.

The development of synthetic routes to enantiopure 6-substituted piperidine-2,4-diones, such as the title compound, is therefore a critical endeavor for synthetic chemists aiming to access these and other structurally diverse natural products.

Application as a Core Scaffold in Chemical Biology Probes

Chemical probes are essential tools for dissecting biological pathways and validating novel drug targets. nih.gov The piperidine scaffold is a common feature in many approved drugs and is increasingly being utilized in the design of chemical probes due to its favorable physicochemical properties and synthetic tractability. ajchem-a.com The this compound core can serve as a rigid scaffold for the development of such probes.

The dione functionality and the secondary amine provide convenient handles for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent target engagement. By systematically modifying the substituents on the piperidine ring, libraries of probes can be generated to explore structure-activity relationships and identify potent and selective binders for a protein of interest. For example, piperidine-based scaffolds have been used to develop inhibitors of enzymes and modulators of receptor function. researchgate.netnih.gov

Utility in Methodological Development for Organic Synthesis

The synthesis of enantiomerically pure substituted piperidines is a long-standing challenge in organic chemistry. nih.gov The development of new synthetic methods often relies on the use of well-defined substrates to test the scope and limitations of a new transformation. This compound and its precursors are valuable in this context.

Several modern synthetic methods have been developed for the stereoselective construction of 6-substituted piperidine-2,4-diones. These include:

Enantioselective Dieckmann Cyclizations: The use of chiral auxiliaries or catalysts in the Dieckmann cyclization of acyclic precursors allows for the enantioselective synthesis of 6-substituted piperidine-2,4-diones. researchgate.net

Rearrangement Reactions: Novel rearrangement reactions, such as the enolate-isocyanate rearrangement, have been developed to convert readily available starting materials into the desired piperidine-2,4-dione core. researchgate.net

Radical Cyclizations: Intramolecular radical cyclizations of appropriately functionalized acyclic precursors can provide access to substituted piperidines with high stereocontrol. mdpi.com

The development of these and other methodologies is crucial for expanding the toolbox of organic chemists and enabling the synthesis of increasingly complex and diverse piperidine-containing molecules.

Potential as a Research Tool for Target Identification and Validation (non-clinical)

In the early stages of drug discovery, the identification and validation of new biological targets are critical steps. Libraries of small molecules are often screened for their ability to modulate a particular biological process. Piperidine derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. ajchem-a.comnih.gov

While specific non-clinical target identification studies for this compound are not widely reported, the broader class of substituted piperidine-2,4-diones and related piperidines have been used in such research. For instance, piperidine-containing compounds have been identified as inhibitors of various enzymes and have been used to probe the function of these proteins in disease models. nih.govclinmedkaz.org The synthesis of a focused library of derivatives based on the this compound scaffold could be a valuable strategy for identifying novel modulators of biological targets in a non-clinical setting.

Emerging Research Avenues for Stereoselective Piperidine-2,4-dione Chemistry

The field of piperidine synthesis is continually evolving, with new methods and strategies being reported regularly. nih.gov For stereoselective piperidine-2,4-dione chemistry, several emerging research avenues hold significant promise:

Organocatalysis: The use of small organic molecules as catalysts for the enantioselective synthesis of piperidines is a rapidly growing area. Organocatalytic approaches can offer mild reaction conditions and avoid the use of toxic heavy metals.

Flow Chemistry: The use of continuous flow reactors for the synthesis of piperidine-2,4-diones can offer advantages in terms of safety, scalability, and reaction optimization.

Biocatalysis: The use of enzymes to catalyze the stereoselective synthesis of chiral piperidines is a green and highly efficient approach that is gaining increasing attention.

Computational Chemistry: The use of computational modeling and in silico screening can aid in the design of new piperidine-2,4-dione derivatives with desired biological activities and can help to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. clinmedkaz.org

These emerging areas are expected to provide new and more efficient ways to access a wide range of chiral piperidine-2,4-diones for various research applications.

Challenges and Opportunities in the Academic Study of Substituted Piperidine-2,4-diones

Despite the significant progress made in the synthesis and application of substituted piperidine-2,4-diones, several challenges remain. The stereoselective synthesis of highly substituted piperidines with multiple contiguous stereocenters can be particularly challenging. nih.gov Furthermore, the development of robust and scalable synthetic routes that are amenable to the production of large quantities of these compounds for biological evaluation is often a bottleneck.

However, these challenges also present significant opportunities for academic research. The development of new and more efficient synthetic methodologies for the construction of these complex scaffolds would be a major contribution to the field of organic chemistry. Moreover, the exploration of the biological activities of novel piperidine-2,4-dione derivatives could lead to the discovery of new therapeutic agents and research tools. There is a vast chemical space of substituted piperidine-2,4-diones that remains to be explored, offering exciting opportunities for the discovery of new chemical entities with unique biological properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.